molecular formula C6H5BrClN3O2 B3047725 Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate CAS No. 14340-25-1

Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate

Cat. No. B3047725
CAS RN: 14340-25-1
M. Wt: 266.48 g/mol
InChI Key: MEYTYCRWYBFDOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate” is a research chemical . It has a molecular formula of C6H5BrClN3O2 and a molecular weight of 266.48 g/mol . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of this compound involves a reaction with triethylamine in N,N-dimethyl-formamide at 20°C for 3.5 hours . The reaction mixture is then poured into water and extracted with toluene. The organic layers are washed with half-saturated aqueous sodium chloride, combined, dried with Na2SO4, and evaporated. The residue is purified by chromatography on silica gel .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate” can be represented by the SMILES string: CC1=C(C=C(C=C1)C2=CC=CC(=C2)CCO)F .


Chemical Reactions Analysis

The compound undergoes a reaction with 2-methoxy-ethylamine and NEt3 in DMF, stirred at room temperature for 3.5 hours . This reaction forms a mixture of the title compound and 3-amino-6-chloro-5-(2-methoxy-ethylamino)-pyrazine-2-carboxylate .


Physical And Chemical Properties Analysis

The compound has a melting point of 99.68 °C and a boiling point of 349.5 °C . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Biological Evaluation

Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate is a key intermediate in the synthesis of substituted pyrazinecarboxamides, which exhibit a broad range of biological activities. These compounds have been evaluated for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting properties. Notably, certain derivatives have shown significant activity against Mycobacterium tuberculosis, with inhibition rates ranging from 54-72%. The compounds also demonstrate antifungal effects, particularly against Trichophyton mentagrophytes, and have been identified as potent inhibitors of oxygen evolution in spinach chloroplasts, highlighting their potential in agricultural and medicinal applications (Doležal et al., 2006).

Heterocyclic Chemistry

The compound serves as a precursor in the efficient synthesis of novel heterocyclic compounds, such as furo[3,2-e]pyrazolo[3,4-b]pyrazines and related structures. These novel compounds have been synthesized through reactions with α-halocarbonyl compounds, leading to structures that hold promise for future pharmacological studies. The structural diversity and potential biological relevance of these compounds underscore the importance of methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate in synthetic organic chemistry (Kamal El‐Dean et al., 2018).

Luminescent Chromophores

This chemical is also instrumental in the synthesis of pyrazines related to the luminescent chromophore coelenterazine, a compound found in marine organisms that exhibit bioluminescence. The Suzuki coupling approach to these pyrazines offers a pathway to explore the luminescent properties and potential applications in biological imaging and sensors (Jones et al., 1996).

Thiopyrano-compounds

Additionally, methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate is involved in the synthesis of methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate and related thiopyrano-compounds. These compounds have been explored for various chemical transformations, contributing to the development of new synthetic methodologies and compounds with potential applications in chemical research (Scrowston & Shaw, 1976).

Safety and Hazards

“Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate” is associated with certain hazards. It is not for human or veterinary use . It may cause serious eye irritation and respiratory irritation .

properties

IUPAC Name

methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN3O2/c1-13-6(12)2-5(9)11-4(8)3(7)10-2/h1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYTYCRWYBFDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C(=N1)Br)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554857
Record name Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate

CAS RN

14340-25-1
Record name Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate
Reactant of Route 3
Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate
Reactant of Route 4
Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.